1-[(2,3-dichlorophenyl)methyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,3-dichlorophenyl)methyl]-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-dichlorophenyl)methyl]-4-methylpiperazine typically involves the reaction of 2,3-dichlorobenzyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-dichlorophenyl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[(2,3-dichlorophenyl)methyl]-4-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,3-dichlorophenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,4-dichlorophenyl)methyl]-4-methylpiperazine
- 1-[(2,4-dichlorophenyl)methyl]-4-methylpiperazine
- 1-[(2,5-dichlorophenyl)methyl]-4-methylpiperazine
Uniqueness
1-[(2,3-dichlorophenyl)methyl]-4-methylpiperazine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2/c1-15-5-7-16(8-6-15)9-10-3-2-4-11(13)12(10)14/h2-4H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPWYQZKJHEURA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.